![molecular formula C12H17N5 B1420189 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174847-42-7](/img/structure/B1420189.png)
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
説明
The compound “3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a complex organic molecule that contains a pyrazole ring and a triazole ring. Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . They exhibit various biological activities, high selectivities, and low toxicities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . The herbicidal activity assays showed that some compounds had an excellent inhibition effect on barnyard grass in a greenhouse experiment .科学的研究の応用
Synthesis and Antimicrobial Activity
The chemical compound 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, due to its heterocyclic structure, is of significant interest in the synthesis of new pharmaceuticals with potential antimicrobial properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, a series of new compounds were synthesized through oxidative cyclization of related precursors promoted by iodine(III) reagents, demonstrating potent antimicrobial properties against various bacterial and fungal strains (Prakash et al., 2011). Similarly, another study synthesized a series of triazolo[4,3-b][1,3,4]thiadiazole derivatives bearing pyrazole moieties, showing significant antimicrobial activity, suggesting the potential of these derivatives as antimicrobial agents (Reddy et al., 2010).
Potential Anticancer Applications
Research into the anticancer potential of compounds related to this compound has yielded promising results. Certain derivatives have been synthesized and evaluated for their anticancer activities. For instance, new 3-heteroarylindoles, which may share structural similarities with the compound , were synthesized and showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, indicating their potential as anticancer agents (Abdelhamid et al., 2016).
Antiviral and Anti-HAV Activity
Compounds structurally related to this compound have also been explored for their antiviral properties. A novel series of pyrazole analogs, including various azolopyrimidines, displayed excellent and broad-spectrum antimicrobial activity, with some derivatives showing promising antiviral properties (Othman et al., 2020). Another study focused on synthesizing new triazolo[4,3-b]pyridazine derivatives, revealing some compounds with promising antiviral activity against the hepatitis A virus, highlighting the potential of these derivatives in antiviral therapy (Shamroukh & Ali, 2008).
作用機序
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that triggers a series of biochemical reactions, leading to its observed pharmacological effects .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to its diverse pharmacological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It can be inferred from the known effects of similar compounds that the compound may have potent antileishmanial and antimalarial activities .
Action Environment
It can be inferred that factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
生化学分析
Biochemical Properties
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of other compounds . Additionally, it can bind to specific protein targets, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its activity and efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it has been observed to bind to plasma proteins, affecting its distribution and bioavailability. Additionally, its transport across cellular membranes can be mediated by specific transporters, impacting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles, where it exerts its effects. For example, it has been shown to localize to the mitochondria, influencing mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect its subcellular localization and activity, directing it to specific sites within the cell.
特性
IUPAC Name |
3-[(5-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-10-6-7-13-17(10)9-12-15-14-11-5-3-2-4-8-16(11)12/h6-7H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWREMNNCHGABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C3N2CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1420106.png)
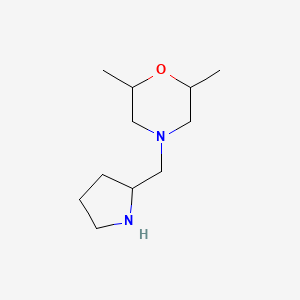
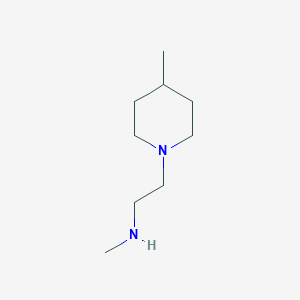
![3-[(Oxolan-3-ylmethyl)amino]propanenitrile](/img/structure/B1420110.png)
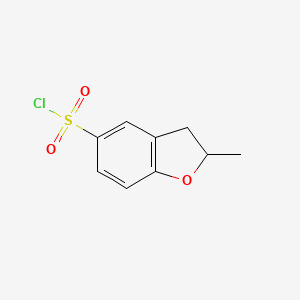

![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)

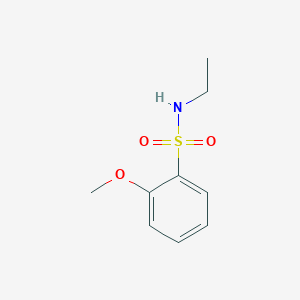
![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)

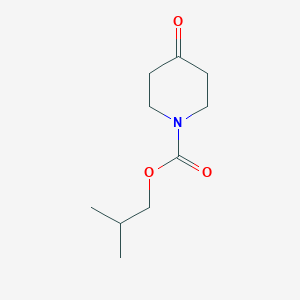
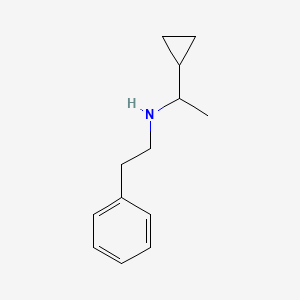
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
